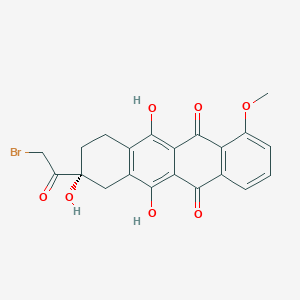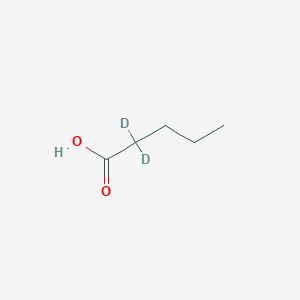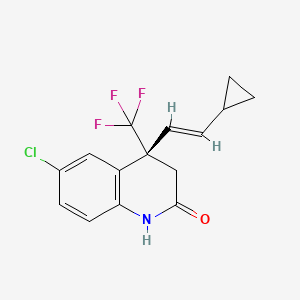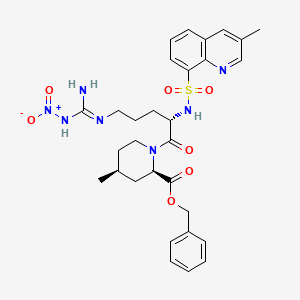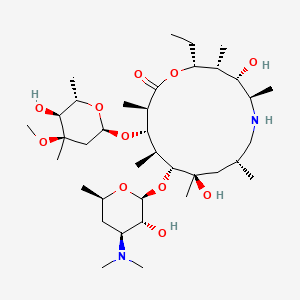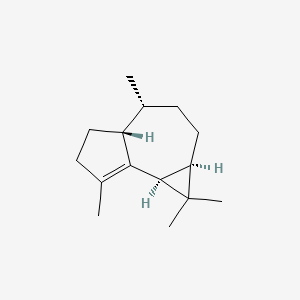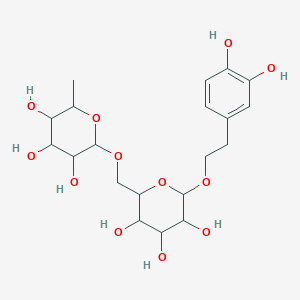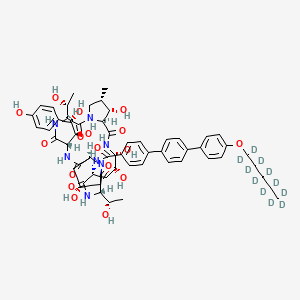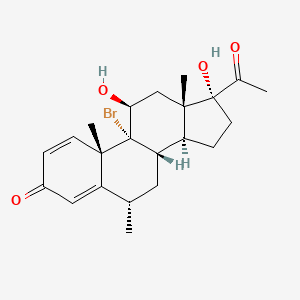
Medratriene Bromohydrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Medratriene Bromohydrin, also known as 9-Bromo-11β,17-dihydroxy-6α-methyl-pregna-1,4-diene-3,20-dione, is a synthetic compound with the molecular formula C22H29BrO4 and a molecular weight of 437.37 g/mol . This compound is a brominated analogue of Fluorometholone and is primarily used in the pharmaceutical industry as an impurity standard for quality control and assurance .
准备方法
Synthetic Routes and Reaction Conditions: Medratriene Bromohydrin can be synthesized through the bromination of alkenes. One common method involves the use of N,N-dibromo-p-toluenesulfonamide (TsNBr2) as the brominating agent in a mixture of acetonitrile and water or alcohol . Another method utilizes dimethyl sulfoxide (DMSO) as both the solvent and oxidant, where an organobromide is stirred in warm DMSO for 18 hours .
Industrial Production Methods: Industrial production of this compound often involves the use of N-bromosuccinimide (NBS) in aqueous dimethyl sulfoxide (DMSO) to achieve high yields and regioselectivity . This method is preferred due to its operational simplicity and reduced waste production compared to traditional methods .
化学反应分析
Types of Reactions: Medratriene Bromohydrin undergoes various chemical reactions, including:
Oxidation: Conversion to epoxides and other oxidized derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of halohydrins and other substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) or bromine (Br2) in the presence of water or alcohol.
Major Products:
Epoxides: Formed through oxidation reactions.
Dehalogenated Products: Formed through reduction reactions.
Halohydrins: Formed through substitution reactions with alkenes.
科学研究应用
Medratriene Bromohydrin has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Applied in the production of high-value chemicals and materials, such as propylene oxide.
作用机制
The mechanism of action of Medratriene Bromohydrin involves the formation of bromonium ions through the reaction of alkenes with bromine or N-bromosuccinimide (NBS). These bromonium ions are then attacked by nucleophiles, such as water or alcohol, leading to the formation of halohydrins . The molecular targets and pathways involved include the activation of alkenes and the subsequent nucleophilic attack by water or alcohol molecules .
相似化合物的比较
Medratriene Bromohydrin is similar to other halohydrins, such as chlorohydrins and iodohydrins. it is unique due to its bromine atom, which imparts distinct chemical properties and reactivity. Similar compounds include:
Chlorohydrins: Contain chlorine instead of bromine.
Iodohydrins: Contain iodine instead of bromine.
This compound stands out due to its high regioselectivity and efficiency in forming bromohydrins, making it a valuable compound in various chemical and industrial applications .
属性
分子式 |
C22H29BrO4 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC 名称 |
(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-bromo-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29BrO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI 键 |
ORLORJLPIALGHB-KNAQIMQKSA-N |
手性 SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)C)O |
规范 SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


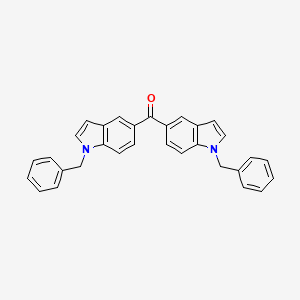
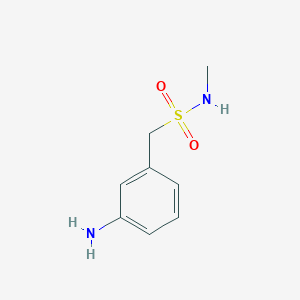

![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
